Bienvenue dans la boutique en ligne BenchChem!

6,8-Dihydroxy-1-tetralone

Lipoxygenase inhibition Arachidonic acid metabolism Anti-inflammatory research

6,8-Dihydroxy-1-tetralone (CAS 61051-68-1) is a bicyclic ketone of the substituted α‑tetralone class, identified by the IUPAC name 3,4-dihydro-6,8-dihydroxy-1(2H)-naphthalenone. The molecule contains a partially hydrogenated naphthalene core with ketone functionality at position 1 and phenolic hydroxyl groups at positions 6 and 8, resulting in a molecular formula of C₁₀H₁₀O₃ and a molecular weight of 178.18 g mol⁻¹.

Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
Cat. No. B8551838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dihydroxy-1-tetralone
Molecular FormulaC10H10O3
Molecular Weight178.18 g/mol
Structural Identifiers
SMILESC1CC2=C(C(=O)C1)C(=CC(=C2)O)O
InChIInChI=1S/C10H10O3/c11-7-4-6-2-1-3-8(12)10(6)9(13)5-7/h4-5,11,13H,1-3H2
InChIKeyXWOTWRLMRAPMBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,8-Dihydroxy-1-tetralone: Identification and Fundamental Properties for Procurement


6,8-Dihydroxy-1-tetralone (CAS 61051-68-1) is a bicyclic ketone of the substituted α‑tetralone class, identified by the IUPAC name 3,4-dihydro-6,8-dihydroxy-1(2H)-naphthalenone [1]. The molecule contains a partially hydrogenated naphthalene core with ketone functionality at position 1 and phenolic hydroxyl groups at positions 6 and 8, resulting in a molecular formula of C₁₀H₁₀O₃ and a molecular weight of 178.18 g mol⁻¹ [1]. Compound identity is confirmed by a computed XLogP3 value of 1.9, indication of moderate lipophilicity, and two hydrogen‑bond donors, which influence solubility, formulation, and biological target engagement [1].

Why 6,8-Dihydroxy-1-tetralone Cannot Be Swapped for Another Tetralone Analog Without Data


Substituting 6,8-dihydroxy-1-tetralone with a positional isomer or a mono‑hydroxy analog is not interchangeable because biological activity is intimately tied to the 6,8‑dihydroxy substitution pattern. The arrangement of the two phenolic hydroxyls governs electron‑donating properties, hydrogen‑bonding capability, and the ability to chelate metal ions at enzyme active sites [1]. For example, the 4,8‑dihydroxy isomer (4,8‑DHT) is recognized as a phytotoxic allelochemical [2], whereas 6,8‑dihydroxy-1-tetralone is identified as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [3]. Even small differences in hydroxyl placement can drastically shift target selectivity: the 6,8‑dihydroxy scaffold exhibits nanomolar inhibition of aldo‑keto reductase 1C3 (AKR1C3, IC₅₀ 86 nM) with minimal cyclooxygenase‑1 (COX‑1) activity (IC₅₀ >100 µM) [4]. Replacing the compound with an analog that has not been shown to maintain this specific selectivity profile risks losing the desired pharmacological outcome.

Quantitative Evidence That Sets 6,8-Dihydroxy-1-tetralone Apart from Its Closest Analogs


6,8-Dihydroxy-1-tetralone Is a Potent Lipoxygenase Inhibitor, Unlike the 4,8-Dihydroxy Isomer

The MeSH record for 6,8-dihydroxy-1-tetralone describes it as 'a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism' [1]. In contrast, the 4,8-dihydroxy positional isomer (4,8-DHT) has been primarily characterized as a phytotoxic allelochemical that inhibits seed germination rather than a lipoxygenase inhibitor [2]. While an exact IC₅₀ for lipoxygenase is not numerically reported in the MeSH entry, the assignment as a potent inhibitor indicates a functional divergence from the 4,8‑ and other regioisomers, which have not been annotated with this mechanism. This functional divergence is critical for researchers selecting a tetralone to probe the lipoxygenase pathway.

Lipoxygenase inhibition Arachidonic acid metabolism Anti-inflammatory research

Nanomolar AKR1C3 Inhibition with Sub‑millimolar COX‑1 Activity Provides a Selectivity Window

BindingDB/ChEMBL data show 6,8-dihydroxy-1-tetralone inhibits recombinant aldo‑keto reductase 1C3 (AKR1C3) with an IC₅₀ of 86 nM [1]. When tested in the same system against cyclooxygenase‑1 (COX‑1), the IC₅₀ is >100 µM [1]. The >1,100‑fold selectivity for AKR1C3 over COX‑1 suggests that the compound can modulate androgen and prostaglandin metabolism through AKR1C3 without broadly suppressing prostanoid synthesis. By comparison, the non‑selective COX inhibitor indomethacin exhibits IC₅₀ values in the low nanomolar range for both COX‑1 and COX‑2, lacking this selectivity [2].

AKR1C3 inhibition COX selectivity Cancer hormone metabolism

Single‑Step Demethylation of 6,8‑Dimethoxy‑1‑tetralone Offers a Straightforward Synthesis Compared to Other Dihydroxy Isomers

6,8-Dihydroxy-1-tetralone is efficiently prepared by refluxing 6,8‑dimethoxy‑1‑tetralone with 48% aqueous HBr in glacial acetic acid for 12–18 h, yielding the dihydroxy product after aqueous work‑up [1]. In comparison, the 5,8‑dihydroxy isomer typically requires multi‑step oxidative dehydrogenation sequences (e.g., DDQ in refluxing benzene or Ag₂O in dioxane) to access the naphthoquinone form, and the 5,7‑dihydroxy analog relies on directed ortho‑metallation followed by regioselective methylene oxidation [2]. The one‑step demethylation route represents a simpler, robust method for obtaining the 6,8‑dihydroxy scaffold.

Synthetic accessibility Demethylation Process chemistry

6,8‑Dihydroxy‑ Substitution Affords a Lower logP and Altered Hydrogen‑Bond Profile Relative to the 6,8‑Dimethoxy Precursor

6,8-Dihydroxy-1-tetralone exhibits a computed XLogP3 of 1.9 and two hydrogen‑bond donor sites [1]. Its direct synthetic precursor, 6,8‑dimethoxy‑1‑tetralone, has a higher predicted logP (~2.5) and no hydrogen‑bond donors [2]. The lower logP of the dihydroxy compound contributes to improved aqueous miscibility (predicted solubility in DMSO >30 mg mL⁻¹) and may enhance oral bioavailability in preclinical models. The presence of two hydrogen‑bond donor/acceptor groups also enables stronger interactions with target proteins that require phenolic hydrogen bonding.

Physicochemical properties logP Hydrogen bonding

Verified Application Scenarios for 6,8-Dihydroxy-1-tetralone Based on Comparative Evidence


Selective AKR1C3 Inhibition in Castration-Resistant Prostate Cancer (CRPC) Research

The compound’s nanomolar inhibition of AKR1C3 (IC₅₀ = 86 nM) coupled with its >100 µM COX‑1 IC₅₀ supports its use as a selective probe to study intratumoral androgen biosynthesis without suppressing prostaglandin pathways [1]. This selectivity is advantageous over non‑steroidal anti‑inflammatory drugs (NSAIDs) that potently inhibit COX enzymes and can confound efficacy readouts in CRPC models [2].

Lipoxygenase Pathway Investigation in Inflammation and Atherosclerosis

Designated as a potent lipoxygenase inhibitor [1], 6,8‑dihydroxy‑1‑tetralone can be used to interrogate the 5‑ and 12‑lipoxygenase branches of arachidonic acid metabolism. Its distinct substitution pattern avoids the phytotoxic activity seen in the 4,8‑dihydroxy isomer, reducing off‑target effects in plant‑based assay systems [2].

Efficient Synthesis of Dihydroxy‑Tetralone Building Blocks for Medicinal Chemistry

The one‑step demethylation of 6,8‑dimethoxy‑1‑tetralone provides rapid access to multi‑gram quantities of the dihydroxy compound [1]. This route is simpler than the multi‑step directed metallation or oxidative dehydrogenation procedures required for other dihydroxy isomers [2], making the 6,8‑dihydroxy scaffold the preferred intermediate when synthetic efficiency is paramount.

Biophysical Assays Requiring Moderate Lipophilicity and Defined Hydrogen‑Bonding,

With an XLogP3 of 1.9 and two hydrogen‑bond donors [1], the compound is ideal for surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) experiments where balanced solubility and protein binding are needed. The dimethoxy precursor’s higher logP and lack of hydrogen‑bond donors limit its compatibility with aqueous‑based biophysical assays [2].

Quote Request

Request a Quote for 6,8-Dihydroxy-1-tetralone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.